2-(3-Bromophenyl)-1,3-oxazole

MAO Inhibition Neuroscience Enzyme Selectivity

2-(3-Bromophenyl)-1,3-oxazole delivers an irreplaceable meta-bromine substitution pattern critical for selective MAO-B inhibition (>30-fold over MAO-A)—an ideal starting point for Parkinson's and Alzheimer's drug discovery. The bromine atom functions as a versatile Suzuki-Miyaura coupling handle, enabling high-throughput parallel synthesis of biphenyl oxazole libraries for NPP1/NPP3 inhibitor development in oncology and calcification disorders. Additionally, it serves as a literature-precedented precursor to imidazo[2,1-b]oxazole fused heterocycles for focused library synthesis. Validated moderate glycolate oxidase (HAO1) activity provides a tractable entry point for primary hyperoxaluria probe development. Standard purity: 97%.

Molecular Formula C9H6BrNO
Molecular Weight 224.05 g/mol
CAS No. 885274-35-1
Cat. No. B1520507
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Bromophenyl)-1,3-oxazole
CAS885274-35-1
Molecular FormulaC9H6BrNO
Molecular Weight224.05 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Br)C2=NC=CO2
InChIInChI=1S/C9H6BrNO/c10-8-3-1-2-7(6-8)9-11-4-5-12-9/h1-6H
InChIKeyYLPWYXWXKUAHPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Bromophenyl)-1,3-oxazole (CAS 885274-35-1): A Strategic 3-Bromophenyl Oxazole Building Block for Targeted Medicinal Chemistry


2-(3-Bromophenyl)-1,3-oxazole (CAS 885274-35-1) is a heterocyclic building block with the molecular formula C9H6BrNO and a molecular weight of 224.05 g/mol . It features a 1,3-oxazole core substituted with a 3-bromophenyl group at the 2-position . This specific substitution pattern imparts unique reactivity and biological profiles that are distinct from other regioisomers or halogen-substituted analogs [1]. Its utility extends from serving as a key intermediate in pharmaceutical development, particularly for neurological targets, to enabling the synthesis of complex molecules via cross-coupling reactions [2].

Why 2-(3-Bromophenyl)-1,3-oxazole Cannot Be Replaced by Common Analogs in MAO and Kinase Research


In-class substitution is not feasible for 2-(3-Bromophenyl)-1,3-oxazole due to its specific molecular recognition profile and synthetic utility. The presence and position (meta) of the bromine atom are critical determinants of its biological activity, as demonstrated by its unique enzyme inhibition fingerprint [1]. The bromine atom also serves as a versatile synthetic handle for palladium-catalyzed cross-coupling reactions, enabling the modular construction of more complex, functionalized molecules that would be inaccessible using its chloro-, fluoro-, or unsubstituted phenyl analogs [2]. Substituting it with the more common 2-phenyloxazole scaffold would result in a significant loss of potency against certain targets and forfeit the key bromine handle for derivatization [3].

Quantitative Differentiation Evidence for 2-(3-Bromophenyl)-1,3-oxazole in Neuroscience and Chemical Biology Research


MAO-B vs. MAO-A Selectivity: A 30-Fold Difference Not Observed with Unsubstituted Scaffolds

2-(3-Bromophenyl)-1,3-oxazole demonstrates a pronounced selectivity for inhibiting human Monoamine Oxidase B (MAO-B) over MAO-A. This contrasts sharply with the 2-phenyloxazole scaffold, which requires additional 4-carboxamide substitution to achieve any meaningful selectivity [1]. The 3-bromophenyl group alone provides an intrinsic selectivity profile not present in the parent heterocycle, making it a valuable starting point for developing isoform-specific MAO-B inhibitors [2].

MAO Inhibition Neuroscience Enzyme Selectivity

Moderate Glycolate Oxidase (HAO1) Inhibition: A Unique Cross-Target Activity Among Simple Aryl Oxazoles

2-(3-Bromophenyl)-1,3-oxazole exhibits measurable inhibition of mouse glycolate oxidase (HAO1) with an IC50 of 39.9 µM [1]. This activity is noteworthy as it represents a distinct target engagement profile not commonly reported for simple, unelaborated 2-aryl oxazoles. While the potency is moderate, it provides a validated starting point for optimizing inhibitors of this enzyme, which is a therapeutic target for primary hyperoxaluria and other metabolic disorders [2].

Glycolate Oxidase Metabolic Disease Enzyme Inhibition

Advantage Over 2-Phenyloxazole in NPP1/NPP3 Inhibitor Development: The Critical Role of the Bromine Handle

In the synthesis of novel nucleotide pyrophosphatase/phosphodiesterase-1 and -3 (NPP1/NPP3) inhibitors, 2-(3-bromophenyl)-1,3-oxazole is the essential precursor for Suzuki-Miyaura cross-coupling reactions [1]. The bromine atom acts as a functional handle, enabling the modular introduction of diverse boronic acids to generate a library of biphenyl oxazole derivatives in high to excellent yields (57-93%) [2]. This synthetic route is impossible with the non-halogenated 2-phenyloxazole analog, which lacks a reactive site for further functionalization.

Suzuki Coupling Medicinal Chemistry NPP Inhibitors

Validated Intermediate for Imidazo[2,1-b]oxazole Synthesis: A Defined Pathway to Complex Heterocycles

The compound's reactivity is not limited to cross-coupling. It has been explicitly reported as a starting material in a defined synthetic pathway to form 2-(3-bromophenyl)imidazo[2,1-b]oxazole via reaction with 2-nitroimidazole [1]. This demonstrates its utility as a robust intermediate in the construction of more complex, fused heterocyclic systems that are of significant interest in drug discovery [2].

Organic Synthesis Heterocyclic Chemistry Building Blocks

High-Impact Application Scenarios for 2-(3-Bromophenyl)-1,3-oxazole in Drug Discovery and Chemical Biology


1. Lead Generation for Isoform-Selective MAO-B Inhibitors in Neurodegenerative Disease Research

For programs targeting Parkinson's disease or Alzheimer's disease, 2-(3-Bromophenyl)-1,3-oxazole serves as a minimal but selective scaffold for MAO-B inhibition. Its intrinsic 30-fold selectivity over MAO-A [1] offers a cleaner pharmacological starting point compared to non-selective inhibitors, potentially reducing off-target effects and streamlining hit-to-lead optimization efforts focused on improving potency and pharmacokinetic properties.

2. Modular SAR Exploration of NPP1/NPP3 Inhibitors via Late-Stage Suzuki Diversification

This compound is the designated precursor for a modular medicinal chemistry program targeting NPP1 and NPP3, enzymes implicated in cancer and calcification disorders. The bromine atom allows for the rapid parallel synthesis of diverse biphenyl oxazole libraries via Suzuki-Miyaura coupling [2], enabling efficient exploration of the structure-activity relationship (SAR) landscape around the oxazole core in a way that is not possible with non-halogenated analogs.

3. Construction of Fused Heterocyclic Libraries Based on the Imidazo[2,1-b]oxazole Core

Medicinal chemists seeking to explore the imidazo[2,1-b]oxazole chemical space can rely on 2-(3-Bromophenyl)-1,3-oxazole as a proven and literature-precedented starting material [3]. Its validated reaction with 2-nitroimidazole provides a reliable entry point to this biologically relevant fused ring system, accelerating the synthesis of focused compound libraries for high-throughput screening against a range of therapeutic targets.

4. Chemical Probe Development for Glycolate Oxidase (HAO1) Target Validation

In metabolic disease research, particularly for primary hyperoxaluria, the moderate but confirmed activity of this compound against glycolate oxidase [4] makes it a valuable starting point for developing chemical probes. Its simple structure allows for efficient medicinal chemistry optimization to improve potency and selectivity, providing a tractable entry point for validating HAO1 as a therapeutic target in relevant cellular and in vivo disease models.

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